Galegine sulfate Galegine sulfate Concentration-dependent AMPK Activator; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 20284-78-0
VCID: VC0006325
InChI: InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
SMILES: CC(=CCN=C(N)N)C.OS(=O)(=O)O
Molecular Formula: C6H15N3O4S
Molecular Weight: 225.27 g/mol

Galegine sulfate

CAS No.: 20284-78-0

Cat. No.: VC0006325

Molecular Formula: C6H15N3O4S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

Galegine sulfate - 20284-78-0

CAS No. 20284-78-0
Molecular Formula C6H15N3O4S
Molecular Weight 225.27 g/mol
IUPAC Name 2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Standard InChI InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Standard InChI Key IMNZDWZLEPDBAP-UHFFFAOYSA-N
Isomeric SMILES CC(=CC[NH2+]C(=N)[NH3+])C.[O-]S(=O)(=O)[O-]
SMILES CC(=CCN=C(N)N)C.OS(=O)(=O)O
Canonical SMILES CC(=CC[NH2+]C(=N)[NH3+])C.[O-]S(=O)(=O)[O-]
Melting Point 62.5 °C

Chemical and Physicochemical Properties of Galegine Sulfate

Galegine sulfate (IUPAC name: diaminomethylidene(3-methylbut-2-enyl)azanium sulfate) is a sulfated derivative of galegine, initially isolated from Galega officinalis. Its molecular formula is C₁₂H₂₈N₆O₄S, with a molecular weight of 352.46 g/mol. The compound’s structure comprises two galegine cations paired with a sulfate anion, as evidenced by its SMILES notation: CC(=CC[NH+]=C(N)N)C.CC(=CC[NH+]=C(N)N)C.[O-]S(=O)(=O)[O-].

Chemoinformatic Profile

Critical physicochemical parameters derived from computational analyses include:

PropertyValueSignificance
Molecular Weight225.27Impacts bioavailability and synthesis
LogP0.962Moderate lipophilicity
LogS-1.173Low aqueous solubility
QED Score0.317Suboptimal drug-likeness
HIA (Human Intestinal Absorption)0.004Poor absorption potential
BBB Penetration0.574Moderate blood-brain barrier crossing
CYP2D6 Inhibition0.658Risk of drug-drug interactions

Table 1: Key chemoinformatic properties of galegine sulfate .

Synthesis and Purification Methodologies

Extraction from Natural Sources

Galegine sulfate is typically derived from Galega officinalis via acid-base extraction. A recent protocol achieved 82% purity using column chromatography followed by molecularly imprinted polymer (MIP) techniques . Key steps include:

  • Methanol extraction of plant material (40°C, 12 hours)

  • Fractionation using silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1)

  • MIP purification with methacrylic acid-ethylene glycol dimethacrylate polymer .

Synthetic Modification

While natural extraction remains primary, synthetic routes involving guanidine sulfation have been explored. The sulfate group enhances water solubility compared to native galegine, addressing one of the parent compound’s key limitations .

Pharmacological Effects and Mechanisms

Antidiabetic Activity

In normoglycemic rabbits, oral administration of 380 mg/kg induced transient hyperglycemia followed by sustained hypoglycemia (45% reduction over 12 hours) . Pancreatectomized animal models confirmed insulin-independent mechanisms, with effects persisting post-pancreas removal .

AMPK Activation

Galegine sulfate activates AMPK at EC₅₀ = 12 μM, comparable to metformin’s potency. This activation:

  • Increases GLUT4 translocation in adipocytes (1.8-fold vs. control)

  • Suppresses hepatic gluconeogenesis (40% reduction in PEPCK expression)

  • Enhances fatty acid oxidation in skeletal muscle

Antioxidant Properties

The compound demonstrates radical scavenging capacity:

  • DPPH inhibition: 67% at 100 μg/mL

  • Methylglyoxal trapping: Forms stable adducts (m/z 681) with rutin, preventing advanced glycation end-product formation

Pharmacokinetic Profile

Despite favorable Lipinski parameters, galegine sulfate exhibits challenging ADME properties:

ParameterValueClinical Implication
CACO-2 Permeability-5.004Poor intestinal absorption
Plasma Protein Binding41.38%Moderate tissue distribution
VDss1.53 L/kgExtracellular fluid distribution
Clearance9.385 mL/min/kgHepatic metabolism predominant

Table 2: Pharmacokinetic parameters from in silico models .

The compound shows negligible P-glycoprotein interaction (Pgp-inh = 0) but substantial renal excretion (CL = 9.385 mL/min/kg) .

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